molecular formula C22H19BrN2O2 B15014255 N'-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

Cat. No.: B15014255
M. Wt: 423.3 g/mol
InChI Key: WCKREEUQRXTTTB-ZVHZXABRSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is a chemical compound with a complex structure that includes bromophenyl and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-[(4-methylphenoxy)methyl]benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
  • N’-(1),N’-(6)-bis(5-bromo-2-methoxybenzylidene)hexanedihydrazide
  • 4-(2-((2,3-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is unique due to its specific combination of bromophenyl and methylphenoxy groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C22H19BrN2O2/c1-16-2-12-21(13-3-16)27-15-18-4-8-19(9-5-18)22(26)25-24-14-17-6-10-20(23)11-7-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

WCKREEUQRXTTTB-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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